![molecular formula C19H14N2O2 B14285719 Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl- CAS No. 138369-76-3](/img/structure/B14285719.png)
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl- is a diketopyrrolopyrrole (DPP) derivative. This compound is known for its electron-withdrawing properties and is widely used in the synthesis of donor-acceptor polymers. These polymers are essential in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl- typically involves the reaction of aromatic amines with succinic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and thiols, are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyrrole derivatives, which can be further utilized in the synthesis of advanced materials for electronic applications .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of organic semiconductors for electronic devices.
Wirkmechanismus
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl- involves its electron-withdrawing properties, which facilitate the formation of donor-acceptor complexes. These complexes are crucial in organic electronics, where they enhance charge transport and improve the efficiency of devices like OFETs and OPVs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Diphenyl-N,N’-dimethylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-butylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-dibutylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-hexylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-dihexylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N-dodecylpyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Diphenyl-N,N’-didodecylpyrrolo[3,4-c]pyrrole-1,4-dione .
Uniqueness
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is essential .
Eigenschaften
CAS-Nummer |
138369-76-3 |
|---|---|
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
6-hydroxy-5-methyl-1,4-diphenylpyrrolo[3,4-c]pyrrol-3-one |
InChI |
InChI=1S/C19H14N2O2/c1-21-17(13-10-6-3-7-11-13)15-14(19(21)23)16(20-18(15)22)12-8-4-2-5-9-12/h2-11,23H,1H3 |
InChI-Schlüssel |
FRDZQQLNHGNQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C2C(=C1O)C(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


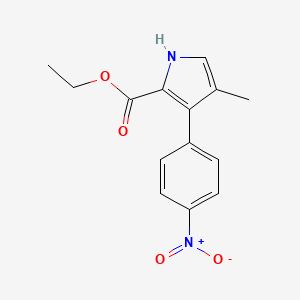
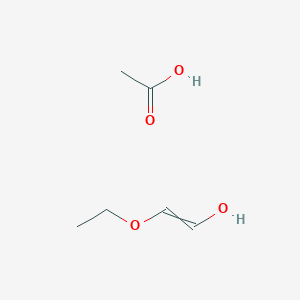
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
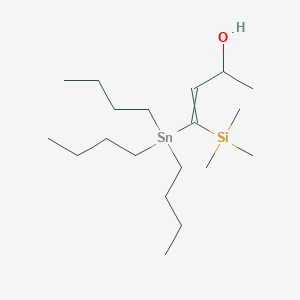
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
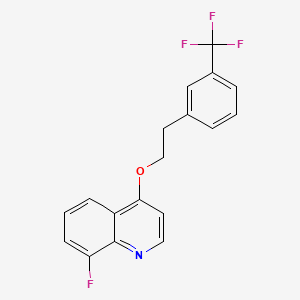
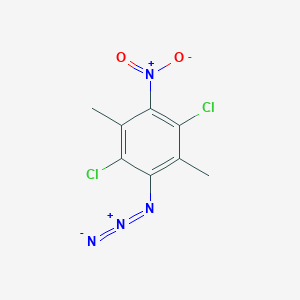
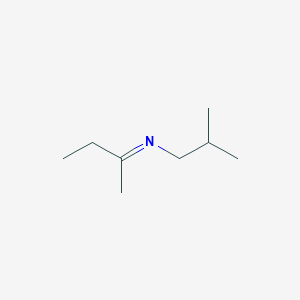
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
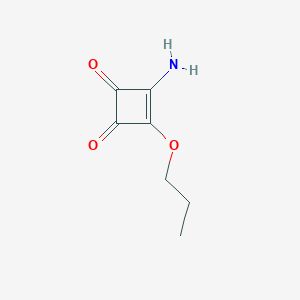
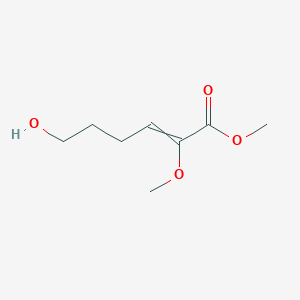
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
